4-Methylcinnamic acid

概要

説明

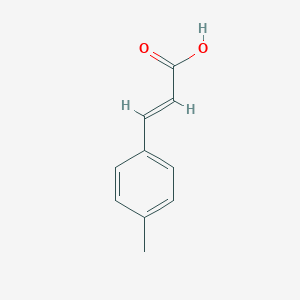

4-メチル桂皮酸は、分子式C10H10O2の有機化合物です。これは、桂皮酸の誘導体であり、フェニル環のパラ位にメチル基が置換されています。 この化合物は、その結晶構造で知られており、さまざまな化学および工業用途で使用されています .

2. 製法

合成経路と反応条件

4-メチル桂皮酸は、いくつかの方法で合成できます。一般的な方法の1つは、ペルキン反応であり、4-メチルベンズアルデヒドが酢酸無水物と酢酸ナトリウムなどの塩基の存在下で反応します。 この反応は通常、還流条件下で行われ、生成物は再結晶によって精製されます .

工業生産方法

工業的には、4-メチル桂皮酸は同様の合成経路を使用して、より大規模に製造されます。このプロセスには、高純度の試薬と制御された反応条件を使用することが含まれており、最終製品の一貫性と品質を確保します。 工業生産には、必要な基準を満たすための精製と品質管理のステップも含まれています .

準備方法

Synthetic Routes and Reaction Conditions

4-Methylcinnamic acid can be synthesized through several methods. One common method involves the Perkin reaction, where 4-methylbenzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production also includes steps for purification and quality control to meet the required standards .

化学反応の分析

反応の種類

4-メチル桂皮酸は、次のものを含むさまざまな化学反応を起こします。

酸化: 4-メチル安息香酸を形成するように酸化できます。

還元: 4-メチルシンナミルアルコールを形成するように還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: 4-メチル安息香酸。

還元: 4-メチルシンナミルアルコール。

4. 科学研究への応用

4-メチル桂皮酸は、科学研究でいくつかの用途があります。

化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学化合物の前駆体として使用されます。

生物学: 抗菌および抗がん特性を含む、その潜在的な生物活性について研究されています。

医学: その潜在的な治療的用途を探るための研究が進行中です。

科学的研究の応用

Medicinal Chemistry

4-Methylcinnamic acid is recognized for its potential therapeutic applications, particularly in cancer treatment. Research indicates that it can be linked to other compounds to enhance their anticancer efficacy. For instance, studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. In one study, compounds linked with this compound demonstrated strong inhibitory activity against MCF-7 breast cancer cells, with an IC50 value of 1.79 µM, indicating its potential as a candidate for developing new anticancer therapies .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. It has shown effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents. Cinnamic acid derivatives, including this compound, have been reported to exhibit activity against drug-resistant strains of bacteria . The compound's structure allows it to interact with bacterial membranes and inhibit growth, which is particularly valuable in the context of rising antibiotic resistance.

Enzymatic Reactions

This compound serves as a substrate for various enzymatic reactions, particularly those involving cytochrome P450 enzymes. Studies have demonstrated that it binds tightly to CYP199A4, leading to effective oxidation processes . The compound's ability to undergo oxidation makes it useful in synthetic organic chemistry and biotransformation processes. For example, when used in whole-cell systems expressing CYP199A4, over 95% of the substrate was converted to products within hours, showcasing its efficiency in biocatalysis .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its applications. Research indicates that modifications to the compound can significantly alter its biological activity. For instance, substituting different groups on the aromatic ring can enhance or reduce its efficacy against specific targets . This knowledge aids in designing more potent derivatives for therapeutic use.

Safety and Toxicity

While exploring the applications of this compound, it is important to consider safety profiles. The compound has been noted to cause skin and eye irritation at certain concentrations; thus, handling precautions are essential . Ongoing research aims to establish comprehensive safety data to facilitate its use in pharmaceuticals and other applications.

作用機序

4-メチル桂皮酸の作用機序は、さまざまな分子標的との相互作用を伴います。それは、Gタンパク質共役受容体であるヒドロキシカルボン酸受容体HCA2(GPR109A)と相互作用することが示されています。 この相互作用は、抗炎症および抗がん活性を含む、さまざまな生物学的効果をもたらす可能性があります .

6. 類似の化合物との比較

類似の化合物

桂皮酸: メチル置換のない親化合物。

4-メトキシ桂皮酸: メチル基の代わりにメトキシ基を持つ誘導体。

4-クロロ桂皮酸: パラ位に塩素原子を持つ誘導体.

独自性

4-メチル桂皮酸は、化学反応性と生物活性を影響を与える可能性のあるメチル基の存在により、ユニークです。 この置換は、特定の特性を高めることができ、類似体と比較して、特定の用途により適しています .

類似化合物との比較

Similar Compounds

Cinnamic acid: The parent compound without the methyl substitution.

4-Methoxycinnamic acid: A derivative with a methoxy group instead of a methyl group.

4-Chlorocinnamic acid: A derivative with a chlorine atom at the para position.

Uniqueness

4-Methylcinnamic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance certain properties, making it more suitable for specific applications compared to its analogs .

生物活性

4-Methylcinnamic acid (4-MCA) is a derivative of cinnamic acid, characterized by a methyl group at the para position of its phenyl ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activities associated with 4-MCA, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a carboxylic acid. Its structure can be represented as follows:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 4-MCA against various pathogens. For instance, cinnamic acid derivatives, including 4-MCA, have shown significant activity against drug-resistant strains of bacteria and fungi.

- Study Findings : A study demonstrated that 4-MCA exhibited notable inhibitory effects on Mycobacterium marinum, with an IC50 value of 64 µM, indicating its potential as an antimicrobial agent against skin infections caused by non-tuberculous mycobacteria .

- Mechanism : The antimicrobial activity is thought to be due to the ability of 4-MCA to disrupt microbial cell membranes and inhibit essential metabolic processes .

Anticancer Properties

The anticancer properties of 4-MCA have been explored in various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells.

- Case Study : In vitro studies showed that 4-MCA significantly inhibited the proliferation of MCF-7 (breast cancer) cells with an IC50 of approximately 1.79 µM. This suggests that modifications to its structure can enhance its cytotoxic effects against cancer cells .

- Mechanism : The compound appears to exert its effects through the modulation of apoptotic pathways and inhibition of cell migration and invasion, which are critical for metastasis .

Anti-inflammatory Effects

Inflammation plays a crucial role in various chronic diseases, and compounds like 4-MCA have been studied for their anti-inflammatory properties.

- Research Findings : Studies indicate that 4-MCA can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway . This suggests its potential therapeutic role in managing inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of 4-MCA is another significant aspect of its biological profile. Antioxidants are vital for neutralizing free radicals, thereby preventing oxidative stress-related damage.

- Experimental Evidence : Research has shown that 4-MCA exhibits strong radical scavenging activity, which may contribute to its protective effects against oxidative stress in various biological systems .

Summary Table of Biological Activities

特性

IUPAC Name |

(E)-3-(4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURHILYUWQEGOS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901045 | |

| Record name | NoName_95 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866-39-3 | |

| Record name | trans-p-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1866-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-p-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for 4-methylcinnamic acid's antifungal activity?

A1: this compound acts as a chemosensitizer, augmenting the efficacy of existing antifungal agents that target the fungal cell wall, such as caspofungin and octyl gallate []. This synergistic effect leads to a significant reduction in the minimum inhibitory concentrations of these drugs []. The exact mechanism behind this synergy remains to be fully elucidated.

Q2: How does the structure of this compound relate to its activity?

A2: Research suggests that the para-substitution of the methyl moiety on the cinnamic acid scaffold is crucial for overcoming fungal tolerance []. For instance, this compound demonstrates improved activity against glr1Δ mutant strains of Saccharomyces cerevisiae compared to its 4-methoxy counterpart []. This highlights the importance of structure-activity relationships in optimizing antifungal efficacy.

Q3: Has this compound shown efficacy against drug-resistant fungal strains?

A3: Yes, 4-chloro-α-methylcinnamic acid, a close structural analog of this compound, has demonstrated the ability to overcome fludioxonil tolerance in Aspergillus fumigatus antioxidant MAPK mutants (sakAΔ, mpkCΔ) []. This suggests potential for these compounds in combating emerging drug-resistant fungal infections.

Q4: What analytical techniques have been employed to characterize and study this compound?

A5: Several analytical techniques have been used to characterize this compound, including:* X-ray diffraction: To determine crystal structures and study co-crystal formation [, ].* Raman and Infrared Spectroscopy: To investigate the solid-state photodimerization reaction mechanism and analyze vibrational modes of the molecule [].* HPLC: To measure the rate of reduction of this compound by samarium diiodide [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。